molecular formula C9H7FO B13627120 1-(3-Fluorophenyl)prop-2-en-1-one

1-(3-Fluorophenyl)prop-2-en-1-one

Cat. No.: B13627120
M. Wt: 150.15 g/mol
InChI Key: YADBCZBKYPVUTC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)prop-2-en-1-one is a fluorinated chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and physical properties to these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-fluorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 3-fluorobenzaldehyde and acetophenone in ethanol.
  • Add a catalytic amount of sodium hydroxide to the mixture.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture and acidify with dilute hydrochloric acid.
  • Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, epoxides.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of materials with unique optical and electronic properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the presence of the fluorine atom enhances the compound’s ability to interact with biological membranes and receptors, further contributing to its biological activity.

Comparison with Similar Compounds

1-(3-Fluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)prop-2-en-1-one: Similar structure but with the fluorine atom in the para position, which may result in different reactivity and biological activity.

    1-(3-Bromophenyl)prop-2-en-1-one: Contains a bromine atom instead of fluorine, leading to different chemical and physical properties.

    1-(3-Chlorophenyl)prop-2-en-1-one: Contains a chlorine atom, which also affects the compound’s reactivity and biological activity.

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADBCZBKYPVUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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